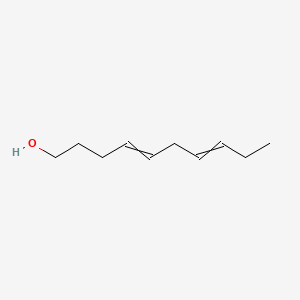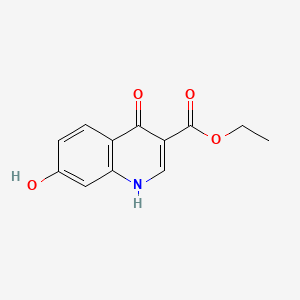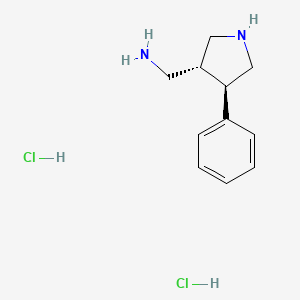
2-Chlor-1-(2,7-dichlor-9H-fluoren-4-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is an organic compound with the molecular formula C15H9Cl3O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro and ethanone functional groups
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone typically involves the chlorination of 2,7-dichlorofluorene followed by the introduction of the ethanone group. One common method involves the reaction of 2,7-dichlorofluorene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and reactant concentrations is essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted fluorenes with various functional groups.
Reduction: Formation of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone involves its interaction with specific molecular targets. The chloro and ethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This compound may also interfere with cellular pathways by inhibiting enzymes or disrupting membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dichlorofluorene: Lacks the ethanone group but shares the dichloro substitution pattern.
4-Chloroacetyl-2,7-dichlorofluorene: Similar structure but with different functional groups.
2,7-Dichloro-9H-fluoren-4-yl)ethanol: A reduced form of the target compound.
Uniqueness
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is unique due to the presence of both chloro and ethanone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJWQRNFMDEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in the synthesis of lumefantrine?
A1: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (5) serves as a crucial starting material in the improved manufacturing process of lumefantrine []. It undergoes a series of reactions, including conversion to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (8) via an epoxide intermediate (7). This optimized process eliminates the need to isolate the epoxide, thereby enhancing throughput and efficiency in lumefantrine production [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


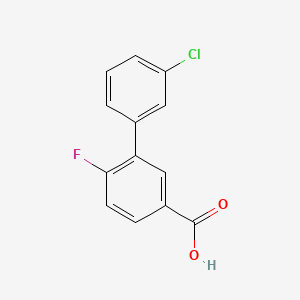
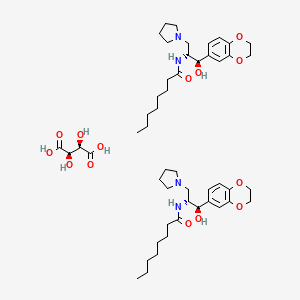
![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)
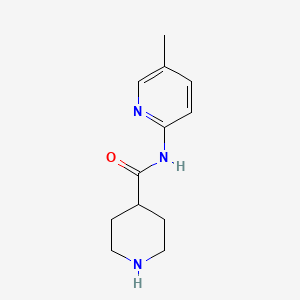
![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
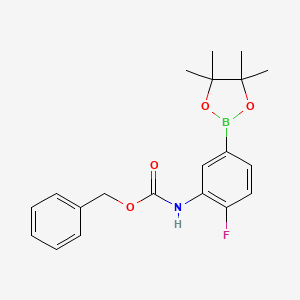
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
